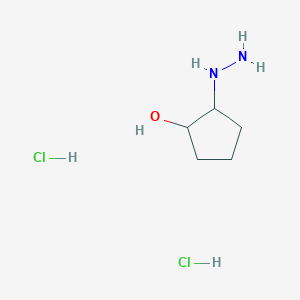

2-Hydrazineylcyclopentan-1-ol dihydrochloride

Beschreibung

2-Hydrazineylcyclopentan-1-ol dihydrochloride is a cyclopentane derivative functionalized with a hydrazineyl group at the C2 position and a hydroxyl group at the C1 position, forming a dihydrochloride salt. The dihydrochloride formulation enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Eigenschaften

Molekularformel |

C5H14Cl2N2O |

|---|---|

Molekulargewicht |

189.08 g/mol |

IUPAC-Name |

2-hydrazinylcyclopentan-1-ol;dihydrochloride |

InChI |

InChI=1S/C5H12N2O.2ClH/c6-7-4-2-1-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H |

InChI-Schlüssel |

QVAIXBWMCUFMED-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(C1)O)NN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydrazinylcyclopentan-1-ol-Dihydrochlorid umfasst typischerweise die Reaktion von Cyclopentanon mit Hydrazinhydrat unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels wie Ethanol durchgeführt und erfordert eine sorgfältige Temperaturkontrolle, um die Bildung des gewünschten Produkts sicherzustellen. Das resultierende Hydrazinylcyclopentan-1-ol wird dann mit Salzsäure behandelt, um das Dihydrochloridsalz zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-Hydrazinylcyclopentan-1-ol-Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität sowie optimierte Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird typischerweise durch Umkristallisation oder andere geeignete Reinigungstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydrazinylcyclopentan-1-ol-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Sie kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Hydrazinylgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide oder Säurechloride unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Cyclopentanon-Derivate ergeben, während die Reduktion Cyclopentylamine produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Hydrazinylcyclopentan-1-ol-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazinylgruppe kann kovalente Bindungen mit bestimmten Enzymen oder Proteinen eingehen und deren Aktivität hemmen. Diese Wechselwirkung kann biologische Pfade stören und zu verschiedenen physiologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-Hydrazineylcyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. The hydrazineyl group can form covalent bonds with certain enzymes or proteins, inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-hydrazineylcyclopentan-1-ol dihydrochloride with three categories of dihydrochloride salts and cyclopentane derivatives, emphasizing physicochemical properties, synthesis, and applications.

Cyclopentane-Based Dihydrochlorides

Key Differences :

- Synthesis : The target compound’s dihydrochloride form likely follows a pathway similar to , where bases are protonated with HCl to improve solubility. In contrast, Cypenamine HCl is commercially supplied without disclosed synthesis details .

Biogenic Amine Dihydrochlorides

Key Differences :

- Structure : The cyclic hydrazineyl group distinguishes the target compound from linear biogenic amines. This structural difference likely reduces volatility and alters reactivity (e.g., reduced participation in Maillard reactions compared to putrescine or cadaverine) .

- Applications : Biogenic amine dihydrochlorides are analytical standards, whereas the target compound’s applications remain speculative but may involve niche chemical synthesis.

Azoamidine Dihydrochlorides

Key Differences :

- Reactivity : Azoamidines generate radicals for polymerization, whereas the hydrazineyl group in the target compound may favor coordination chemistry or redox reactions .

- Stability : Hydrazine derivatives are prone to oxidation under ambient conditions, unlike azoamidines stabilized by aromatic substituents .

Biologische Aktivität

Overview of 2-Hydrazineylcyclopentan-1-ol Dihydrochloride

2-Hydrazineylcyclopentan-1-ol dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Compounds containing hydrazine groups are often explored for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanism of action may involve:

- Inhibition of Enzymatic Activity : Many hydrazine derivatives act as enzyme inhibitors, affecting metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : They may influence oxidative stress levels in cells, leading to apoptosis in cancer cells.

Pharmacological Properties

Research on similar hydrazine compounds has suggested several potential pharmacological effects:

- Anticancer Activity : Some studies indicate that hydrazine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.

- Antimicrobial Effects : Certain hydrazines have demonstrated activity against bacterial and fungal strains, likely due to their ability to penetrate microbial cell membranes and disrupt cellular functions.

- Anti-inflammatory Properties : Compounds with hydrazine moieties have been shown to reduce inflammation markers in various models.

Case Studies

While specific case studies on 2-Hydrazineylcyclopentan-1-ol dihydrochloride may be limited, the following examples illustrate the biological relevance of hydrazine derivatives:

-

Study on Anticancer Activity :

- A study investigating a related hydrazine compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis via mitochondrial pathways, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Evaluation :

- Research on another hydrazine derivative revealed effective inhibition of Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis.

-

Anti-inflammatory Research :

- A case study involving a similar structure demonstrated a reduction in pro-inflammatory cytokines in a murine model of arthritis, indicating potential therapeutic benefits in inflammatory diseases.

Table 1: Biological Activities of Hydrazine Derivatives

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interferes with metabolic enzymes |

| ROS Modulation | Alters oxidative stress levels |

| Apoptosis Induction | Triggers programmed cell death in targeted cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.